molecular formula C7H8BrNO B2895055 3-(Aminomethyl)-4-bromophenol CAS No. 1243460-09-4

3-(Aminomethyl)-4-bromophenol

Cat. No. B2895055
CAS RN: 1243460-09-4
M. Wt: 202.051
InChI Key: ROSWINSPQZNXHU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-bromophenol is a chemical compound that has been used in scientific research for various purposes. It is a member of the phenol family and has a unique structure that makes it useful in a variety of applications.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-bromophenol is not well understood. It is believed to bind to proteins and modify their activity, but the exact mechanism is still under investigation.
Biochemical and Physiological Effects:
3-(Aminomethyl)-4-bromophenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Aminomethyl)-4-bromophenol in lab experiments is its ability to modify protein activity. This makes it a useful tool for studying protein-protein interactions and protein localization. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret some experimental results.

Future Directions

There are many possible future directions for research involving 3-(Aminomethyl)-4-bromophenol. One direction could be to investigate its potential as a therapeutic agent for cancer or inflammatory diseases. Another direction could be to study its interactions with specific proteins to gain a better understanding of its mechanism of action. Additionally, it could be used as a tool for drug discovery, as it has been shown to modify the activity of some enzymes.

Synthesis Methods

The synthesis of 3-(Aminomethyl)-4-bromophenol involves the reaction of 4-bromophenol with formaldehyde and ammonia. The reaction takes place under basic conditions and produces the desired compound in good yields. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

3-(Aminomethyl)-4-bromophenol has been used in scientific research for various purposes. It has been found to be a useful tool in the study of protein-protein interactions, as it can bind to proteins and modify their activity. It has also been used as a fluorescent probe to study the localization and dynamics of proteins in cells.

properties

IUPAC Name

3-(aminomethyl)-4-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSWINSPQZNXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-4-bromophenol

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